
Methyl-4-Acetoxy-1H-Indol-6-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetoxy-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-acetoxy-1H-indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetoxy-1H-indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biologisches Potenzial von Indolderivaten
Indolderivate, einschließlich Methyl-4-Acetoxy-1H-Indol-6-carboxylat, wurden in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden und haben klinische und biologische Anwendungen gezeigt . Sie besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria- und Anticholinesterase-Aktivitäten .
Antivirale Aktivität
Indolderivate haben eine inhibitorische Aktivität gegen Influenza A gezeigt . Beispielsweise zeigte die Verbindung Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-carboxylat eine inhibitorische Aktivität gegen Influenza A mit IC 50 = 7,53 μmol/L und dem höchsten Selektivitätsindex (SI)-Wert 17,1 gegenüber CoxB3-Virus .
Entzündungshemmende und krebshemmende Aktivitäten
Indolderivate haben sich als vielversprechend in der Behandlung von Entzündungen und Krebs erwiesen . Der Indolkern bindet mit hoher Affinität an mehrere Rezeptoren, was bei der Entwicklung neuer nützlicher Derivate hilfreich ist .
Antioxidative und antimikrobielle Aktivitäten
Indolderivate haben antioxidative und antimikrobielle Aktivitäten gezeigt . Diese Eigenschaften machen sie wertvoll für die Entwicklung neuer therapeutischer Möglichkeiten .
Tryptophan-Dioxygenase-Inhibitoren
Methyl-Indol-6-carboxylat wurde als Reaktant zur Herstellung von Tryptophan-Dioxygenase-Inhibitoren verwendet . Diese Inhibitoren haben ein Potenzial als Antikrebs-Immunmodulatoren .
Inhibitor von Botulinum-Neurotoxin
Methyl-Indol-6-carboxylat wurde bei der Herstellung von Inhibitoren von Botulinum-Neurotoxin verwendet . Dieses Neurotoxin wird vom Bakterium Clostridium botulinum produziert und ist hochgiftig .
ITK-Inhibitoren
Methyl-Indol-6-carboxylat wurde bei der Herstellung von ITK-Inhibitoren verwendet . ITK oder Interleukin-2-induzierbare T-Zell-Kinase spielt eine Schlüsselrolle in der T-Zell-Signalgebung und ist ein potenzielles Ziel für immunmodulatorische Therapien .
Antibakterielle Mittel
Methyl-Indol-6-carboxylat wurde bei der Herstellung von antibakteriellen Mitteln verwendet . Diese Mittel sind entscheidend im Kampf gegen bakterielle Infektionen .
Wirkmechanismus
Target of Action
Indole derivatives, such as Methyl 4-acetoxy-1H-indole-6-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Methyl 4-acetoxy-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including Methyl 4-acetoxy-1H-indole-6-carboxylate, have been shown to inhibit the activity of tryptophan dioxygenase, an enzyme involved in the catabolism of tryptophan . This inhibition can lead to increased levels of tryptophan, which is a precursor for the synthesis of serotonin, a neurotransmitter. Additionally, Methyl 4-acetoxy-1H-indole-6-carboxylate may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biological activity.
Cellular Effects
Methyl 4-acetoxy-1H-indole-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including Methyl 4-acetoxy-1H-indole-6-carboxylate, can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB activity, Methyl 4-acetoxy-1H-indole-6-carboxylate may reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-acetoxy-1H-indole-6-carboxylate involves several key interactions with biomolecules. One of the primary mechanisms is the binding of this compound to specific receptors or enzymes, leading to their inhibition or activation. For instance, Methyl 4-acetoxy-1H-indole-6-carboxylate has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the modulation of downstream signaling events, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, Methyl 4-acetoxy-1H-indole-6-carboxylate may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-acetoxy-1H-indole-6-carboxylate can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-acetoxy-1H-indole-6-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, may lead to the breakdown of the compound and a reduction in its biological activity. Additionally, the long-term effects of Methyl 4-acetoxy-1H-indole-6-carboxylate on cellular function have been investigated in both in vitro and in vivo studies, revealing potential impacts on cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of Methyl 4-acetoxy-1H-indole-6-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, Methyl 4-acetoxy-1H-indole-6-carboxylate may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have also been observed, where a certain dosage level is required to achieve the desired biological activity. It is important to carefully determine the optimal dosage of Methyl 4-acetoxy-1H-indole-6-carboxylate to maximize its therapeutic potential while minimizing the risk of adverse effects.
Metabolic Pathways
Methyl 4-acetoxy-1H-indole-6-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is the catabolism of tryptophan, where Methyl 4-acetoxy-1H-indole-6-carboxylate inhibits the activity of tryptophan dioxygenase . This inhibition can lead to increased levels of tryptophan and its downstream metabolites, such as serotonin and melatonin. Additionally, Methyl 4-acetoxy-1H-indole-6-carboxylate may affect other metabolic pathways by modulating the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 4-acetoxy-1H-indole-6-carboxylate within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, Methyl 4-acetoxy-1H-indole-6-carboxylate may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular function. The distribution of Methyl 4-acetoxy-1H-indole-6-carboxylate within tissues can also affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 4-acetoxy-1H-indole-6-carboxylate is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, Methyl 4-acetoxy-1H-indole-6-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of Methyl 4-acetoxy-1H-indole-6-carboxylate can therefore play a crucial role in determining its overall biological activity.
Eigenschaften
IUPAC Name |
methyl 4-acetyloxy-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCMLXELAQFGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
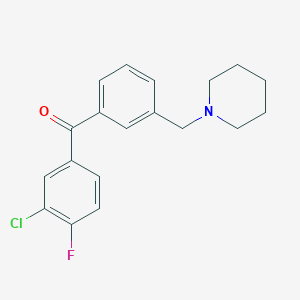
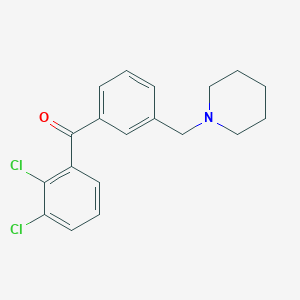
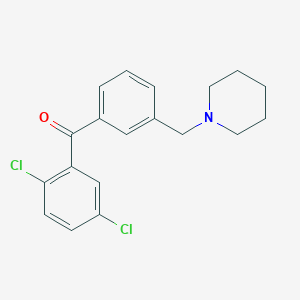
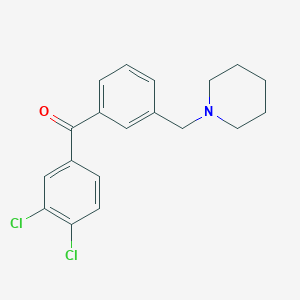

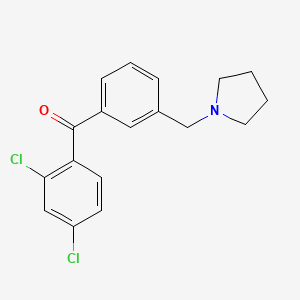
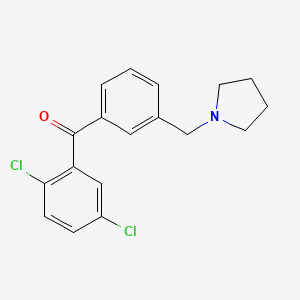
![3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone](/img/structure/B1359621.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methylbenzophenone](/img/structure/B1359623.png)
![2,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359626.png)
![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)
![3,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359628.png)
![4-chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1359629.png)
![2,3-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359630.png)
